molecular formula C9H10F2O2 B13357984 (S)-1-(4-(Difluoromethoxy)phenyl)ethanol

(S)-1-(4-(Difluoromethoxy)phenyl)ethanol

Cat. No.: B13357984
M. Wt: 188.17 g/mol
InChI Key: RGSDDQLZKOJWLR-LURJTMIESA-N
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Description

(S)-1-(4-(Difluoromethoxy)phenyl)ethanol is an organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-(Difluoromethoxy)phenyl)ethanol typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with a suitable chiral reducing agent to achieve the desired stereochemistry. One common method involves the use of borane-tetrahydrofuran complex (BH3-THF) in the presence of a chiral catalyst to reduce the aldehyde to the corresponding alcohol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and process intensification techniques can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-(Difluoromethoxy)phenyl)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to the corresponding ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitric acid for nitration, bromine for bromination, and sulfuric acid as a catalyst.

Major Products Formed

    Oxidation: 4-(Difluoromethoxy)benzaldehyde or 4-(Difluoromethoxy)acetophenone.

    Reduction: 1-(4-(Difluoromethoxy)phenyl)ethane.

    Substitution: 4-(Difluoromethoxy)-2-nitrophenylethanol or 4-(Difluoromethoxy)-2-bromophenylethanol.

Scientific Research Applications

(S)-1-(4-(Difluoromethoxy)phenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-1-(4-(Difluoromethoxy)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The ethanol moiety may also contribute to the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-(Difluoromethoxy)phenyl)ethanol: The enantiomer of the compound with similar chemical properties but different biological activity.

    4-(Difluoromethoxy)benzyl alcohol: Lacks the chiral center and has different reactivity and applications.

    4-(Trifluoromethoxy)phenylethanol: Contains a trifluoromethoxy group instead of a difluoromethoxy group, leading to different chemical and biological properties.

Uniqueness

(S)-1-(4-(Difluoromethoxy)phenyl)ethanol is unique due to its specific stereochemistry and the presence of the difluoromethoxy group, which imparts distinct chemical reactivity and biological activity. The compound’s chirality plays a crucial role in its interaction with biological targets, making it valuable in asymmetric synthesis and pharmaceutical research.

Biological Activity

(S)-1-(4-(Difluoromethoxy)phenyl)ethanol, a chiral compound with the molecular formula C9_9H10_{10}F2_2O2_2, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The difluoromethoxy group enhances its lipophilicity, which may influence its interactions with biological targets, leading to various therapeutic applications.

Chemical Structure and Properties

The compound is characterized by:

  • Chirality : The presence of a stereocenter contributes to its unique biological activity.
  • Difluoromethoxy Group : This moiety increases hydrophobicity and may enhance binding interactions with proteins and enzymes.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Anticancer Activity : Studies have shown that this compound can inhibit tumor growth in vitro, suggesting potential as an anti-cancer agent. The difluoromethoxy group is believed to facilitate interactions with cancer cell targets, enhancing its efficacy compared to structurally similar compounds .
  • Antibacterial and Antifungal Properties : Similar compounds have demonstrated antibacterial and antifungal activities, indicating that this compound may also possess these properties .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is thought to involve:

  • Binding to Biological Macromolecules : The compound may interact with specific proteins or enzymes, modulating their activity. This interaction is crucial for its therapeutic potential.
  • Influence on Cell Signaling Pathways : Research suggests that alterations in substituents on similar compounds can significantly affect their binding affinity and selectivity, impacting downstream signaling pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is insightful:

Compound NameStructureUnique Features
4-MethoxyphenolStructureSimple ether; used in antiseptics
4-FluorophenolStructureFluorine substitution enhances reactivity
2,6-DifluorophenolStructureDifluoro-substituted; shows different biological activity

This compound stands out due to its specific stereochemistry and the presence of the difluoromethoxy group, which significantly influences its physical and chemical properties compared to other phenolic compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Anticancer Studies : In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines. For instance, it showed a notable decrease in cell viability in colon cancer models, indicating a potential pathway for therapeutic development .
  • Antimicrobial Activity : Research on related difluoromethoxy compounds revealed promising antibacterial effects against Gram-positive bacteria. This suggests that this compound could also exhibit similar antimicrobial properties .
  • Pharmacokinetic Properties : Investigations into the pharmacokinetics of related compounds have highlighted favorable absorption and distribution characteristics, which may also apply to this compound, enhancing its viability as a drug candidate .

Properties

Molecular Formula

C9H10F2O2

Molecular Weight

188.17 g/mol

IUPAC Name

(1S)-1-[4-(difluoromethoxy)phenyl]ethanol

InChI

InChI=1S/C9H10F2O2/c1-6(12)7-2-4-8(5-3-7)13-9(10)11/h2-6,9,12H,1H3/t6-/m0/s1

InChI Key

RGSDDQLZKOJWLR-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)OC(F)F)O

Canonical SMILES

CC(C1=CC=C(C=C1)OC(F)F)O

Origin of Product

United States

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